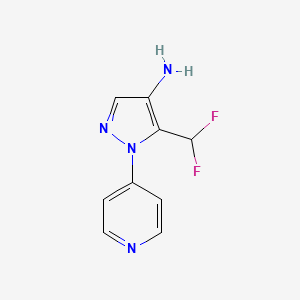
5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(ジフルオロメチル)-1-(ピリジン-4-イル)-1H-ピラゾール-4-アミンは、そのユニークな構造的特性と潜在的な用途のために、様々な科学研究分野で注目を集めている化学化合物です。この化合物は、ジフルオロメチル基とピリジニル基で置換されたピラゾール環を特徴としており、様々な化学反応と用途において汎用性の高い分子となっています。
準備方法
合成経路と反応条件
5-(ジフルオロメチル)-1-(ピリジン-4-イル)-1H-ピラゾール-4-アミンの合成は、通常、以下の手順が含まれます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンの反応を酸性または塩基性条件下で行うことで合成できます。
ジフルオロメチル基の導入: ジフルオロメチル基は、ジフルオロメチルヨウ化物などのジフルオロメチル化剤を用いた求核置換反応によって導入できます。
ピリジニル基の付加: ピリジニル基は、鈴木-宮浦カップリングなどのクロスカップリング反応によって、ピリジニルボロン酸と適切なパラジウム触媒を用いて付加できます。
工業生産方法
5-(ジフルオロメチル)-1-(ピリジン-4-イル)-1H-ピラゾール-4-アミンの工業生産には、高収率と高純度を確保するため、上記の合成経路の最適化が必要となる場合があります。これには、連続フロー反応器、高度な精製技術、自動化などの使用により、生産プロセスを効率的に拡大することが含まれる場合があります。
化学反応解析
反応の種類
酸化: この化合物は、特にピラゾール環で酸化反応を受けやすく、様々な酸化された誘導体の生成につながります。
還元: 還元反応は、ピリジニル基に対して行うことができ、ピペリジン誘導体に変換されます。
置換: ジフルオロメチル基は、求核置換反応によって他の官能基で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を置換反応に使用できます。
主要な生成物
これらの反応から生成される主要な生成物には、様々な酸化されたピラゾール誘導体、還元されたピペリジン誘導体、そして異なる官能基を持つ置換されたピラゾール化合物が含まれます。
科学研究の応用
化学
化学において、5-(ジフルオロメチル)-1-(ピリジン-4-イル)-1H-ピラゾール-4-アミンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、創薬と材料科学のために、多様な化学ライブラリの作成を可能にします。
生物学
生物学的研究において、この化合物は、生物活性分子の可能性について研究されています。それは、様々な生物学的標的に相互作用することができ、新しい医薬品の開発の候補となります。
医学
医学において、5-(ジフルオロメチル)-1-(ピリジン-4-イル)-1H-ピラゾール-4-アミンは、その潜在的な治療効果について調査されています。それは、特定の疾患を標的とする薬の開発のためのリード化合物として役立つ可能性があります。
産業
産業部門において、この化合物は、ポリマーやコーティングなどのユニークな特性を持つ新素材の開発に使用されています。その化学的安定性と反応性は、様々な産業用途に適しています。
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyridinyl group, converting it to a piperidine derivative.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized pyrazole derivatives, reduced piperidine derivatives, and substituted pyrazole compounds with different functional groups.
科学的研究の応用
Chemistry
In chemistry, 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
5-(ジフルオロメチル)-1-(ピリジン-4-イル)-1H-ピラゾール-4-アミンの作用機序には、特定の分子標的との相互作用が含まれます。ジフルオロメチル基は、化合物の特定の酵素または受容体への結合親和性を高める可能性があります。一方、ピラゾール基とピリジニル基は、その全体的な活性を貢献します。正確な経路と標的は、特定の用途と研究されている生物学的システムによって異なります。
類似の化合物との比較
類似の化合物
- 5-(トリフルオロメチル)-1-(ピリジン-4-イル)-1H-ピラゾール-4-アミン
- 5-(メチル)-1-(ピリジン-4-イル)-1H-ピラゾール-4-アミン
- 5-(クロロメチル)-1-(ピリジン-4-イル)-1H-ピラゾール-4-アミン
独自性
類似の化合物と比較して、5-(ジフルオロメチル)-1-(ピリジン-4-イル)-1H-ピラゾール-4-アミンは、ジフルオロメチル基の存在によって際立っています。この基は、化合物の化学的および生物学的特性、例えば反応性、安定性、および結合親和性などに大きく影響を与える可能性があります。ジフルオロメチル基はまた、化合物の親油性を高める可能性があり、創薬や材料科学における特定の用途に適しています。
類似化合物との比較
Similar Compounds
- 5-(trifluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine
- 5-(methyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine
- 5-(chloromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine
Uniqueness
Compared to similar compounds, 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine stands out due to the presence of the difluoromethyl group. This group can significantly influence the compound’s chemical and biological properties, such as its reactivity, stability, and binding affinity. The difluoromethyl group can also enhance the compound’s lipophilicity, making it more suitable for certain applications in drug development and material science.
特性
分子式 |
C9H8F2N4 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC名 |
5-(difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine |
InChI |
InChI=1S/C9H8F2N4/c10-9(11)8-7(12)5-14-15(8)6-1-3-13-4-2-6/h1-5,9H,12H2 |
InChIキー |
AOSJHRGMVQQTTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1N2C(=C(C=N2)N)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















